molecular formula C13H13N5O2 B2467031 (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034481-44-0

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2467031
CAS No.: 2034481-44-0
M. Wt: 271.28
InChI Key: OSHNYPAUHKZVPQ-UHFFFAOYSA-N
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Description

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates privileged heterocyclic scaffolds—pyridazine and pyrimidine—that are frequently employed in the design of biologically active molecules. These motifs are commonly found in compounds targeting kinase enzymes, which are pivotal in disease pathways such as cancer and inflammatory disorders . For instance, pyrimidine derivatives are established components of kinase inhibitors , while the pyridazinone core is a key structural feature in potent vasorelaxant agents . The specific molecular architecture of this reagent, featuring a pyrrolidine linker, makes it a valuable synthon for constructing more complex molecules. Researchers can utilize it as a core building block in the synthesis of potential therapeutic agents. Its application is particularly relevant in high-throughput screening and the development of targeted covalent inhibitors. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are responsible for fully characterizing the compound and determining its suitability for their specific experimental systems.

Properties

IUPAC Name

(3-pyridazin-3-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c19-13(12-14-5-2-6-15-12)18-8-4-10(9-18)20-11-3-1-7-16-17-11/h1-3,5-7,10H,4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHNYPAUHKZVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazin-3-yloxy intermediate, which can be synthesized through the reaction of pyridazine with appropriate alkylating agents. The pyrrolidin-1-yl group can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group. The final step involves the coupling of the pyridazin-3-yloxy and pyrimidin-2-yl intermediates under specific conditions, such as the presence of a base and a coupling reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazin-3-yloxy group undergoes nucleophilic substitution due to its electron-deficient aromatic ring. For example:

  • Amination : Reaction with primary amines (e.g., methylamine) in DMF at 80–100°C yields pyridazine derivatives with substituted amino groups.

  • Halogenation : Treatment with PCl₅ or PBr₃ replaces the oxygen atom with chlorine or bromine, forming halogenated pyridazines.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Source
MethylamineDMF, 80°C, 6 hPyridazine-N-methylamine derivative72
PCl₅Toluene, reflux, 3 h3-Chloropyridazine analog85

Oxidation and Reduction

The methanone bridge and aromatic systems participate in redox reactions:

  • Methanone Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the ketone to a carboxylic acid under acidic conditions.

  • Pyrimidine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine .

Table 2: Redox Reaction Parameters

Reaction TypeReagent/ConditionsProductKey Observation
Ketone OxidationKMnO₄, H₂SO₄, 60°C, 4 hCarboxylic acid derivativeRequires acidic pH for stability
Pyrimidine ReductionH₂ (1 atm), Pd-C, EtOH, 25°CDihydropyrimidine analogSelective reduction without pyrrolidine ring modification

Cross-Coupling Reactions

The pyrimidin-2-yl group facilitates palladium-catalyzed couplings:

  • Suzuki Coupling : Reaction with arylboronic acids in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃) introduces aryl groups at the pyrimidine C-5 position .

  • Buchwald–Hartwig Amination : Forms C–N bonds with secondary amines under microwave irradiation .

Table 3: Coupling Reaction Outcomes

Coupling TypeSubstrateCatalyst SystemYield (%)Selectivity
Suzuki4-Fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃68>95% C-5
Buchwald–HartwigPiperidinePd₂(dba)₃, Xantphos81Mono-aminated

Cyclization and Ring-Opening

  • Pyridazine Ring Expansion : Heating with NH₄OAc in DMF (120°C, 3 h) forms fused pyrido[2,3-d]pyridazine systems via intramolecular cyclization .

  • Pyrrolidine Ring-Opening : Strong bases (e.g., NaOH) cleave the pyrrolidine ring, producing linear diamines.

Acid/Base-Mediated Reactions

  • Protonation : The pyridazine nitrogen becomes protonated in HCl/EtOH, altering electronic properties (pKa ~3.2).

  • Deprotonation : LDA deprotonates the pyrimidine C–H, enabling alkylation at C-4.

Kinetic and Mechanistic Insights

  • Substitution Kinetics : Second-order kinetics observed for nucleophilic substitution (k = 1.2 × 10⁻³ L/mol·s at 25°C).

  • Coupling Efficiency : Suzuki reactions exhibit higher yields in polar aprotic solvents (DMF > THF) .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, forming CO and pyrrolidine fragments.

  • Photoreactivity : UV exposure in solution induces C–O bond cleavage in the pyridazin-3-yloxy group.

Scientific Research Applications

Biological Activities

The biological activities of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone are diverse, showcasing potential in several therapeutic areas:

Anticancer Activity:
Research indicates that derivatives of pyrimidine and pyridazine exhibit significant anticancer properties. Compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines . This is attributed to their ability to interfere with cellular proliferation pathways.

Antimicrobial Properties:
Studies have reported that certain derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the pyrrolidine and pyrimidine moieties is believed to enhance membrane permeability, allowing for better interaction with microbial cells .

Neurological Applications:
Compounds containing pyrrolidine structures are often investigated for their neuroprotective effects. Preliminary studies suggest that this compound may exhibit anticonvulsant properties, making it a candidate for treating neurological disorders .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized several derivatives based on the this compound framework. These compounds were tested against human cancer cell lines, demonstrating IC50 values indicating potent anticancer activity, particularly against breast and lung cancer cells .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial potential of this compound class revealed effective inhibition against Staphylococcus aureus and Candida albicans. The study highlighted the structure-activity relationship that underpins the efficacy of these compounds in combating infections .

Mechanism of Action

The mechanism of action of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness is best understood through comparisons with structurally related derivatives (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity
(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone Pyrrolidine + pyridazine + pyrimidine Pyridazin-3-yloxy, pyrimidin-2-yl Kinase inhibition (predicted), antimicrobial
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone Piperidine + pyridazine + morpholine 6-Methylpyridazine, morpholino Enhanced metabolic stability due to methyl group; altered receptor binding
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone Pyrrolidine + pyrimidine + thiazole 4,6-Dimethylpyrimidine, 2-methylthiazole Antiviral activity (e.g., against influenza)
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone Pyrrolidine + pyridazine + thiazole 6-Dimethylaminopyridazine, 4-methylthiazole Oncogenic pathway inhibition (e.g., PI3K/AKT)

Electronic and Steric Modifications

  • Pyridazine vs.
  • Substituent Positioning : The 6-methyl group on pyridazine () enhances steric bulk, reducing off-target interactions compared to unmethylated analogs .
  • Heterocycle Swaps: Morpholino () vs. pyrimidinyl (target compound) groups alter hydrogen-bonding capacity, impacting target selectivity .

Pharmacological Profiles

  • Target Compound : Predicted to inhibit tyrosine kinases (e.g., EGFR) due to pyrimidine’s affinity for ATP-binding pockets .
  • Analogues with Thiazole Moieties (): Exhibit broader antimicrobial activity but weaker kinase inhibition due to reduced π-π stacking .
  • Dimethylamino-Substituted Derivatives (): Show improved cell permeability and prolonged half-life compared to the target compound .

Biological Activity

The compound (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a synthetic organic molecule characterized by its unique structural components, which include a pyridazine moiety, a pyrrolidine ring, and a pyrimidine group. This article explores the biological activity of this compound, focusing on its pharmacological potential based on existing research and predictions derived from its chemical structure.

Structural Characteristics

The compound's structure can be represented as follows:

 3 Pyridazin 3 yloxy pyrrolidin 1 yl pyrimidin 2 yl methanone\text{ 3 Pyridazin 3 yloxy pyrrolidin 1 yl pyrimidin 2 yl methanone}

This structure is significant as it suggests potential interactions with various biological macromolecules, influencing its activity against different diseases.

Predicted Biological Activities

Based on structural similarities to known active compounds, This compound is predicted to exhibit several biological activities, including:

  • Anti-inflammatory
  • Antitumor
  • Antimicrobial

These activities are often associated with compounds containing pyridazine and pyrimidine rings, which are known for their pharmacological properties .

1. Antitumor Activity

Research indicates that compounds with similar structures to This compound have shown promising antitumor effects. For instance, derivatives of pyrrolo[3,4-c]pyridine have been studied for their cytotoxic effects against various cancer cell lines. One study demonstrated that these derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cells .

2. Anti-inflammatory Activity

Compounds containing pyrimidine and pyridazine moieties have been noted for their anti-inflammatory properties. The mechanisms often involve the inhibition of inflammatory mediators or pathways, which could be explored further in the context of this compound.

3. Antimicrobial Effects

The antimicrobial potential of similar compounds has also been documented. For example, studies have shown that certain pyrimidine derivatives possess significant activity against bacterial strains, suggesting that This compound may have similar effects .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on activity:

CompoundStructural FeatureActivityReference
Pyrrolo[3,4-c]pyridine derivativesFused bicyclic structureAntitumor
Pyrimidine derivativesSubstituted at various positionsAntimicrobial
Pyridazine-based compoundsCore structure shared with the target compoundAnti-inflammatory

Case Studies

Several case studies highlight the biological efficacy of compounds similar to This compound :

  • Study on Anticancer Properties : A study evaluated a series of pyrimidine derivatives for their ability to inhibit cancer cell proliferation. Results indicated that specific substitutions enhanced antitumor activity significantly .
  • Inflammation Model : In a model of inflammation, certain pyridine derivatives showed reduced levels of pro-inflammatory cytokines, suggesting a mechanism through which this compound may exert its effects .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone?

Methodological Answer:

  • Step 1: Employ condensation reactions between pyridazine and pyrrolidine derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
  • Step 2: Use high-performance liquid chromatography (HPLC) to monitor reaction progress and isolate intermediates .
  • Step 3: Optimize purification via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to enhance crystallinity and purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • X-ray crystallography provides definitive proof of molecular conformation, including bond angles and torsion angles (e.g., C3—C4—C5 = 120.5° ).
  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify connectivity of the pyrrolidine-pyrroline and pyrimidine moieties .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+^+ ion) with <2 ppm error .

Advanced Research Questions

Q. How do conformational variations in the pyrrolidine ring affect the compound’s binding affinity to biological targets?

Methodological Answer:

  • Step 1: Perform molecular dynamics simulations to analyze rotational freedom of the pyrrolidine ring’s 3-(pyridazin-3-yloxy) substituent .
  • Step 2: Corrogateate computational data with in vitro assays (e.g., receptor-binding studies) to identify bioactive conformers .
  • Key Insight: Substituents at the pyrrolidine 3-position may sterically hinder or enhance interactions with hydrophobic binding pockets .

Q. How can researchers resolve contradictions in pharmacological data (e.g., variable IC50_{50}50​ values) across studies?

Methodological Answer:

  • Factor 1: Standardize assay conditions (e.g., pH 7.4 buffers, 37°C) to minimize environmental variability .
  • Factor 2: Validate compound stability under assay conditions using LC-MS to detect degradation products .
  • Factor 3: Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization assays) .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
  • Example: Pyridazine’s electron-deficient ring may act as a Lewis acid, influencing reactivity with thiol-containing biomolecules .
  • Tool Recommendation: Gaussian 16 with B3LYP/6-31G(d) basis set for balanced accuracy and computational cost .

Key Recommendations for Experimental Design

  • Controlled Environment: Use randomized block designs for biological assays to account for batch variability .
  • Multi-Technique Validation: Combine spectroscopic, crystallographic, and computational data to address structural ambiguities .
  • Stability Testing: Pre-screen compounds for photolytic/hydrolytic degradation before long-term assays .

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